Cas no 1805227-82-0 (Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate structure
1805227-82-0 structure
Product name:Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate
CAS No:1805227-82-0
MF:C11H11F5N2O3
MW:314.208660364151
CID:4843234

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate
    • Inchi: 1S/C11H11F5N2O3/c1-2-20-10(19)6-4-18-7(9(12)13)5(3-17)8(6)21-11(14,15)16/h4,9H,2-3,17H2,1H3
    • InChI Key: ISUMTNHFBNXDLH-UHFFFAOYSA-N
    • SMILES: FC(C1C(CN)=C(C(C(=O)OCC)=CN=1)OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 353
  • XLogP3: 1.8
  • Topological Polar Surface Area: 74.4

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029082194-1g
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate
1805227-82-0 97%
1g
$1,490.00 2022-04-01

Additional information on Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate

Recent Advances in the Study of Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1805227-82-0)

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1805227-82-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for novel bioactive compounds. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

The compound's structure, characterized by the presence of difluoromethyl and trifluoromethoxy groups, imparts distinct electronic and steric properties that are advantageous for drug design. These fluorinated moieties enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. Recent synthetic methodologies have optimized the production of this compound, enabling its use in high-throughput screening and structure-activity relationship (SAR) studies. Advances in catalytic fluorination and heterocyclic chemistry have further streamlined its synthesis, making it more accessible for research applications.

Pharmacological investigations have revealed that Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate exhibits promising activity against a range of biological targets. In particular, it has shown inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest its potential as a lead compound for developing anti-inflammatory and immunomodulatory agents. Additionally, preliminary studies indicate its utility in central nervous system (CNS) disorders, where its ability to cross the blood-brain barrier (BBB) is of particular interest.

Recent preclinical studies have explored the compound's pharmacokinetic and toxicological profiles. Results indicate favorable oral bioavailability and a manageable safety profile, supporting its progression to further development stages. Collaborative efforts between academic and industrial researchers have also identified derivatives of this compound with enhanced potency and selectivity, paving the way for next-generation therapeutics. The integration of computational modeling and artificial intelligence (AI) in these studies has accelerated the identification of optimal structural modifications.

In conclusion, Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1805227-82-0) represents a versatile and promising scaffold in medicinal chemistry. Its unique fluorinated structure, combined with its demonstrated biological activity, positions it as a valuable candidate for further research and development. Ongoing studies are expected to uncover additional therapeutic applications and optimize its pharmacological properties, contributing to the advancement of innovative treatments for various diseases.

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